molecular formula C8H9FN2O2 B1453730 methyl N-(4-amino-2-fluorophenyl)carbamate CAS No. 1094107-83-1

methyl N-(4-amino-2-fluorophenyl)carbamate

Cat. No. B1453730
CAS RN: 1094107-83-1
M. Wt: 184.17 g/mol
InChI Key: ACUBIEWWBZKXFJ-UHFFFAOYSA-N
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Description

Methyl N-(4-amino-2-fluorophenyl)carbamate is a chemical compound with the CAS number 1094107-83-1 . It has a molecular weight of 184.17 g/mol . The IUPAC name for this compound is methyl 4-amino-2-fluorophenylcarbamate . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular formula of methyl N-(4-amino-2-fluorophenyl)carbamate is C8H9FN2O2. The InChI code for this compound is 1S/C8H9FN2O2/c1-13-8(12)11-7-3-2-5(10)4-6(7)9/h2-4H,10H2,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

Methyl N-(4-amino-2-fluorophenyl)carbamate is a powder that is stored at room temperature . Its molecular weight is 184.17 g/mol .

Scientific Research Applications

Intermediate in Synthesis of Biologically Active Compounds

Methyl N-(4-amino-2-fluorophenyl)carbamate serves as an intermediate in the synthesis of various biologically active compounds. For instance, tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, synthesized from a similar compound, is crucial in the synthesis of omisertinib (AZD9291), showcasing its significance in pharmaceutical developments. The synthetic methods for such compounds have been optimized, with total yields reaching 81% in certain cases, underscoring the efficiency and potential for large-scale production (Bingbing Zhao, Yuping Guo, Z. Lan, & Shan Xu, 2017).

Self-Immolative Linkers in Molecular Probes

The compound has applications in the design of self-immolative linkers for molecular probes. These linkers, like N-methyl dimethyl methyl (i.e., trimethyl) carbamate, can spontaneously undergo intramolecular cyclization, releasing fluorophores. This property is leveraged in fluorescence monitoring of enzyme reactions, such as those catalyzed by esterase, ketoreductase, and aminotransferase, and for fluorescence imaging of intracellular esterase activity in living cells. This demonstrates its versatility and potential in the fields of enzyme activity analysis, stimuli-responsive material science, and drug delivery (N. Nakamura, Shohei Uchinomiya, Kazuya Inoue, & A. Ojida, 2020).

Electrophilic Amination and Acetamidation

Methyl N-(4-amino-2-fluorophenyl)carbamate is also involved in electrophilic amination and acetamidation reactions. The reactions of related carbamates with reagents like sodium azide or nitromethane in specific conditions lead to the formation of various substituted carbamates, highlighting its role in complex organic synthesis processes (A. V. Velikorodov, E. N. Kutlalieva, N. N. Stepkina, E. Shustova, & O. Y. Poddubny, 2020).

Improved Drug Distribution

In pharmaceutical research, modifications of compounds similar to methyl N-(4-amino-2-fluorophenyl)carbamate have been studied to enhance drug distribution. For example, a derivative of Retigabine, a drug that acts by potentiating neuronal KCNQ potassium channels, was modified to improve its brain distribution. This kind of research underscores the potential of modifying the molecular structure of carbamates to enhance drug efficacy and distribution, which is crucial for treating central nervous system diseases (Pingzheng Zhou, Yang-ming Zhang, Haiyan Xu, Fei Chen, Xueqin Chen, Xiaoying Li, Xiao-ping Pi, Lipeng Wang, L. Zhan, Fajun Nan, & Zhaobing Gao, 2015).

Safety and Hazards

The safety data sheet for methyl N-(4-amino-2-fluorophenyl)carbamate indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It is also suspected of causing cancer . Therefore, it is recommended to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl N-(4-amino-2-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-13-8(12)11-7-3-2-5(10)4-6(7)9/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUBIEWWBZKXFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-(4-amino-2-fluorophenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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